1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one
Description
Significance of Pyrimidinone Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry
The pyrimidinone framework is a cornerstone of heterocyclic chemistry, recognized for its prevalence in nature and its versatility as a synthetic building block. researchgate.netacs.org Pyrimidines are integral components of nucleic acids (the bases uracil, thymine, and cytosine are pyrimidine (B1678525) derivatives), which underscores their fundamental role in biological systems. nih.gov This biological importance has propelled the pyrimidine scaffold to a "privileged" status in medicinal chemistry, meaning it is a structure that is frequently found in biologically active compounds. acs.org
In the realm of organic synthesis, pyrimidinone derivatives are highly valuable. Their preparation can often be achieved through efficient and well-documented multicomponent reactions, such as the Biginelli reaction, which allows for the creation of a wide array of substituted pyrimidinones (B12756618) in a single step. acs.org The electronic nature of the pyrimidine ring, characterized by its π-deficient character, dictates its reactivity. The ring is generally susceptible to nucleophilic attack, while electrophilic substitution is also possible, typically at the C5 position. researchgate.netoiccpress.com This predictable reactivity allows chemists to strategically functionalize the scaffold to develop new materials and therapeutic agents. The broad utility of these compounds is demonstrated by their application as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. acs.org
Overview of the 4(1H)-Pyrimidinone Tautomeric Forms and Their Chemical Significance
A critical aspect of the chemistry of 4(1H)-pyrimidinones is their existence as tautomers—isomers that differ in the position of a proton and a double bond and can readily interconvert. The primary tautomeric relationship for this class is between a keto form (an amide) and an enol form (an aromatic alcohol).
4(1H)-Pyrimidinone (Keto Form): This tautomer contains a carbonyl group (C=O) at the C4 position of the ring.
Pyrimidin-4-ol (Enol Form): This tautomer features a hydroxyl group (-OH) at the C4 position, resulting in a fully aromatic pyrimidine ring.
For the unsubstituted 4(1H)-pyrimidinone, the keto form is generally the more stable and therefore predominant tautomer. nih.gov The equilibrium between these forms can be influenced by various factors, including the pattern of substitution on the ring, the solvent polarity, and the pH of the medium.
The chemical significance of this tautomerism is substantial. The two forms exhibit different chemical reactivity and, crucially, present different arrays of hydrogen bond donors and acceptors. This difference can dramatically affect how the molecule interacts with biological targets like enzymes and receptors, thereby influencing its pharmacological profile.
Structural Characteristics and Nomenclature of 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one
Although specific experimental data for 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one is unavailable in the searched literature, its structure can be precisely determined from its systematic name.
Nomenclature Analysis:
Pyrimidin-4(1H)-one: This defines the core structure as a six-membered heterocycle with nitrogen atoms at positions 1 and 3 and a carbonyl group at position 4. The (1H) specifies that the nitrogen at position 1 is the site of substitution.
1-Ethyl: An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at the N1 position.
2,5,6-triphenyl: Three phenyl groups (-C₆H₅) are bonded to the carbon atoms at positions C2, C5, and C6.
The resulting molecule is a tetrasubstituted pyrimidinone. The presence of three bulky phenyl groups and an ethyl group on the core ring suggests that the molecule would be sterically crowded, with the phenyl rings likely twisted at significant angles relative to the central pyrimidinone ring to minimize steric strain.
Compound Data
| Property | Value |
| Compound Name | 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one |
| CAS Number | 88317-16-2 |
| Molecular Formula | C₂₆H₂₂N₂O |
| Core Scaffold | 4(1H)-Pyrimidinone |
| Substituents | 1-Ethyl, 2-Phenyl, 5-Phenyl, 6-Phenyl |
Properties
CAS No. |
88317-16-2 |
|---|---|
Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-ethyl-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C24H20N2O/c1-2-26-22(19-14-8-4-9-15-19)21(18-12-6-3-7-13-18)24(27)25-23(26)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI Key |
VRPBSUKAXZDGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Ethyl 2,5,6 Triphenylpyrimidin 4 1h One and Analogues
Multicomponent Reaction Approaches to Pyrimidinone Ring Systems
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly convergent and atom-economical, making it particularly attractive for the synthesis of heterocyclic frameworks like pyrimidinones (B12756618).
Adaptations of the Biginelli Reaction for Substituted Dihydropyrimidinones
The Biginelli reaction, first reported in 1891, is a classic MCR that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org While the original protocol provides a straightforward entry to this class of compounds, modern adaptations have significantly expanded its scope and efficiency. nih.gov
The use of N-substituted ureas, for instance, allows for the direct introduction of substituents at the N-1 position of the pyrimidinone ring. A notable advancement involves the use of chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF) as a promoter and water scavenger. organic-chemistry.org This method facilitates the synthesis of N1-alkyl and N1-aryl dihydropyrimidin-2(1H)-ones in high yields. organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, and the products can often be isolated by simple filtration. organic-chemistry.org
Furthermore, the development of new catalytic systems has been crucial for improving the reaction's performance, especially when using less reactive starting materials. nih.gov Catalysts such as molecular iodine have been shown to effectively promote the Biginelli-type reaction, leading to highly diverse dihydropyrimidinones with good yields and high chemo- and regioselectivity. nih.govsemanticscholar.org Chiral phosphoric acids have also been employed to achieve enantioselective versions of the reaction. nih.gov
| Catalyst/Promoter | Key Advantages | Reactant Scope | Reference |
| Chlorotrimethylsilane (TMSCl) | High yields, mild conditions, simple work-up | N-substituted ureas, aldehydes, β-ketoesters | organic-chemistry.org |
| Molecular Iodine | Mild, good yields, high chemo- and regioselectivity | Mono-substituted ureas, alkyl/aryl aldehydes | nih.govsemanticscholar.org |
| Chiral Phosphoric Acids | Enables enantioselective synthesis | Ureas, aldehydes, β-dicarbonyls | nih.gov |
Condensation Reactions Involving 1,3-Dicarbonyl Compounds, Aldehydes, and Nitrogen Sources
The general principle of the Biginelli reaction can be extended to a broader range of three-component condensations for the synthesis of pyrimidinone derivatives. These reactions typically involve a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source, which is often urea or a related compound. wikipedia.orgnih.govnih.gov
The choice of the 1,3-dicarbonyl component is critical in determining the substitution pattern at positions 5 and 6 of the resulting pyrimidinone ring. While β-ketoesters are classic substrates, other active methylene (B1212753) compounds have also been successfully employed. nih.gov Similarly, a wide variety of aldehydes can be used, introducing diversity at the C4-position. nih.gov
The nitrogen source is another key variable. While urea is the most common, thiourea (B124793) can be used to produce the corresponding pyrimidine-2(1H)-thiones. nih.gov The use of substituted ureas or other nitrogen-containing nucleophiles allows for further functionalization of the pyrimidinone core.
Synthesis via Cyclocondensation of Amidines with Carbonyl Compounds
An alternative and highly effective multicomponent approach for the synthesis of fully aromatic pyrimidines involves the cyclocondensation of amidines with carbonyl compounds. A regioselective, iridium-catalyzed multicomponent synthesis has been reported, which utilizes amidines and up to three different alcohols. nih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines in good yields. nih.gov
Another strategy involves the reaction of amidines with α,β-unsaturated ketones. This approach can be considered a variation of the three-component condensation, where the α,β-unsaturated ketone is formed in situ from an aldehyde and a ketone.
Specific Routes to 2,5,6-Triphenylpyrimidin-4(1H)-one Frameworks
While general multicomponent reactions provide access to the basic pyrimidinone scaffold, the synthesis of a highly substituted target like 2,5,6-triphenylpyrimidin-4(1H)-one often requires more specific methodologies or subsequent modifications.
Reactions of N-Imidoyl Thioureas with Diphenylcyclopropenones
A specific method for the synthesis of tetrasubstituted pyrimidin-4(1H)-ones involves the reaction of N-imidoyl thioureas with diphenylcyclopropenone (B372975). This approach allows for the direct construction of the highly substituted pyrimidinone ring with phenyl groups at positions 2, 5, and 6. The reaction likely proceeds through a ring-opening of the diphenylcyclopropenone followed by cyclization with the N-imidoyl thiourea.
Alkylation Strategies for N-1 Substitution (e.g., Ethylation)
To obtain the final target compound, 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, an ethyl group must be introduced at the N-1 position. This is typically achieved through an alkylation reaction on the pre-formed 2,5,6-triphenylpyrimidin-4(1H)-one.
The alkylation of pyrimidinones can sometimes lead to a mixture of N- and O-alkylated products. nih.govcore.ac.uk However, the regioselectivity can often be controlled by the choice of alkylating agent, base, and reaction conditions. researchgate.net For the ethylation of the 2,5,6-triphenylpyrimidin-4(1H)-one framework, common alkylating agents such as ethyl iodide or diethyl sulfate (B86663) would be employed in the presence of a suitable base like potassium carbonate or sodium hydride.
The synthesis of the related 1-ethyl-2,4,5-triphenyl-1H-imidazole has been achieved by reacting the parent imidazole (B134444) with bromoethane (B45996) using a phase transfer catalyst, a method that could potentially be adapted for the N-ethylation of the pyrimidinone. znaturforsch.com
| Alkylation Strategy | Reagents | Key Considerations |
| Direct Alkylation | Ethyl halide (e.g., EtI, EtBr), Base (e.g., K2CO3, NaH) | Potential for O-alkylation, optimization of reaction conditions may be required. |
| Phase Transfer Catalysis | Ethyl halide, Phase Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide) | Can improve reaction efficiency, particularly in biphasic systems. |
Stepwise Synthesis from Precursor Molecules
The synthesis of tetrasubstituted pyrimidinones, such as 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, can be achieved through a stepwise approach that builds the heterocyclic ring from precursor molecules. While multicomponent reactions like the Biginelli synthesis are common for producing dihydropyrimidinones in a single pot, a stepwise route offers greater control over the introduction of substituents. nih.gov A plausible stepwise synthesis for 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one involves the sequential condensation of three key components: an N-substituted urea, a β-dicarbonyl compound (or its equivalent), and an aldehyde.
A general strategy for preparing tetrasubstituted pyrimidines often involves the use of functionalized enamines, amidines, or other activated intermediates. organic-chemistry.org For the target molecule, the synthesis could proceed as follows:
Formation of an Acyliminium Intermediate: The reaction is initiated by the acid-catalyzed condensation of benzaldehyde (B42025) with N-ethylurea. This step forms a reactive N-acyliminium ion intermediate.
Nucleophilic Addition: The enolate of a suitable β-dicarbonyl precursor, in this case, 1,2-diphenyl-1,3-butanedione (or a related derivative of diphenylacetyl), acts as the nucleophile. It attacks the electrophilic carbon of the acyliminium ion.
Cyclization and Dehydration: Following the initial carbon-carbon bond formation, an intramolecular cyclization occurs through the attack of the remaining nitrogen atom of the urea moiety onto the ketone carbonyl group. The subsequent elimination of a water molecule results in the formation of the stable, aromatic pyrimidinone ring.
This stepwise approach allows for the isolation of intermediates and can be adapted to create a diverse library of analogues by varying the starting uracil, acylation reagents, and alkylation reagents. nih.gov
Catalytic Systems in Pyrimidinone Synthesis
The synthesis of pyrimidinone cores is significantly enhanced by various catalytic systems. These catalysts improve reaction rates, increase yields, and often allow for milder reaction conditions, moving towards more sustainable chemical processes.
Utilization of Brønsted and Lewis Acids
Both Brønsted and Lewis acids are fundamental in catalyzing pyrimidinone synthesis, primarily through the Biginelli reaction and related condensations. Their primary role is to activate the carbonyl group of the aldehyde, facilitating the initial condensation with urea or an amidine.
Brønsted Acids: Protic acids like HCl, H₂SO₄, and p-toluenesulfonic acid are traditionally used. More advanced systems may employ heteropoly acids (HPAs), which possess super acidic properties and can be more reactive than conventional inorganic and organic acids. nih.gov The coordination of Lewis acids to Brønsted acids like carboxylic and sulfonic acids can result in a significant increase in the Brønsted acidity, creating a synergistic catalytic effect. nih.gov
Lewis Acids: Lewis acids such as BF₃·OEt₂, ZnCl₂, and various metal triflates are effective catalysts. They coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack. organic-chemistry.org The interaction of Lewis acids with the nitrogen atoms within the pyrimidine (B1678525) ring of the final product can also influence its electronic properties. nih.gov
The choice of acid catalyst can significantly impact reaction efficiency and yield.
Application of Heterogeneous Catalysts (e.g., Montmorillonite KSF)
Heterogeneous catalysts are highly valued in green chemistry for their ease of separation, reusability, and often non-corrosive nature. Montmorillonite clays (B1170129), particularly K-10 and KSF types, have emerged as efficient, eco-friendly solid acid catalysts for pyrimidinone synthesis. jocpr.comkoreascience.kr
These clays are synthetic aluminosilicates that possess both Brønsted and Lewis acid sites on their surface. jocpr.com They effectively catalyze multicomponent reactions to produce dihydropyrimidinones under mild, often solvent-free conditions. nih.govresearchgate.net The advantages of using Montmorillonite KSF include:
High Efficiency: It leads to high yields in significantly shorter reaction times compared to uncatalyzed or traditional acid-catalyzed reactions. nih.gov
Reusability: The catalyst can be easily recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity. nih.govresearchgate.net
Environmentally Benign: Its use avoids the need for corrosive and hazardous soluble acids, simplifying workup procedures and reducing waste. jocpr.comkoreascience.kr
The table below summarizes the performance of a Montmorillonite-KSF-supported heteropoly acid catalyst in the synthesis of dihydropyrimidinone analogs.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Analog 1 | 15 | 94 |
| 2 | 4-Chlorobenzaldehyde | Analog 2 | 15 | 96 |
| 3 | 4-Methoxybenzaldehyde | Analog 3 | 20 | 92 |
| 4 | 4-Nitrobenzaldehyde | Analog 4 | 20 | 90 |
| Data derived from studies on Biginelli reactions for dihydropyrimidinone synthesis, showcasing typical efficiency. nih.gov |
Ionic Liquid Mediated Reactions
Ionic liquids (ILs), often termed "green solvents," have gained prominence as both catalysts and reaction media for pyrimidinone synthesis. nih.gov Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents.
Various types of ionic liquids have been successfully employed:
Acidic Ionic Liquids: ILs like triethylammonium (B8662869) hydrogen sulfate ([Et₃NH][HSO₄]) and 1-carboxymethyl 3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([CMMIM][BF₄⁻]) can act as dual solvent-catalyst systems. nih.govacs.org They provide an acidic environment to promote the reaction while being easily recoverable and reusable. nih.gov
Amino Acid-Based Ionic Liquids: L-proline nitrate (B79036) has been used as an environmentally friendly catalyst, enabling the reaction to proceed under simple conditions with high yields and short reaction times. japsonline.com
Task-Specific Ionic Liquids: DABCO-based ionic liquids have been specifically designed for catalytic applications, proving effective in the one-pot synthesis of fused pyrimidine derivatives like pyrimido[4,5-d]pyrimidines. oiccpress.com
The use of microwave irradiation in conjunction with ionic liquids, such as triethylammonium acetate (B1210297), can further enhance reaction rates, demonstrating a synergistic effect between the two green technologies. nih.gov
Environmentally Benign Catalysis (e.g., PEG-400, β-Cyclodextrin)
In line with the principles of green chemistry, catalysts and solvents that are biodegradable, recyclable, and non-toxic are increasingly favored.
Polyethylene Glycol (PEG-400): PEG-400 is an inexpensive, non-toxic, and recyclable liquid polymer that serves as an excellent reaction medium. nih.govnih.gov It can act as a phase transfer catalyst and its ability to coordinate with cations can enhance reaction efficiency. rsc.orgorganic-chemistry.org In the one-pot synthesis of pyrimidinone derivatives, PEG-400 has been shown to improve yields and reduce reaction times, often in combination with microwave or ultrasonic irradiation. wisdomlib.org
β-Cyclodextrin: As a naturally occurring cyclic oligosaccharide, β-cyclodextrin and its derivatives are exemplary green catalysts. preprints.org They are biodegradable and readily available from renewable sources. In aqueous media, the hydrophobic inner cavity of β-cyclodextrin can host organic guest molecules, effectively bringing reactants together and catalyzing the reaction. preprints.orgmdpi.com This supramolecular catalysis has been successfully applied to the synthesis of pyrimidinones, offering high yields under mild conditions with easy catalyst recovery. preprints.orgresearchgate.net
Transition Metal-Free Catalysis and Photoredox Systems
Modern synthetic methods increasingly seek to avoid heavy or transition metals due to their cost, toxicity, and the difficulty of removing trace amounts from pharmaceutical products. researchgate.net
Transition Metal-Free Catalysis: Numerous strategies have been developed for pyrimidine synthesis without transition metals. These often involve cascade reactions mediated by simple reagents like sodium hydroxide (B78521) (NaOH) or the use of iodine-based reagents like aqueous NaICl₂. researchgate.netnih.govresearchgate.net Another approach involves a [3+3] annulation of amidines with α,β-unsaturated ketones, followed by an oxidation step. rsc.org These methods provide sustainable and efficient routes to functionalized pyrimidines from readily available starting materials. rsc.org
Photoredox Systems: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical species under exceptionally mild conditions. mdpi.comyoutube.com In the context of pyrimidines, this can involve the oxidation of a dihydropyrimidine (B8664642) intermediate to the final aromatic pyrimidine using a photocatalyst and visible light, circumventing the need for chemical oxidants or transition metals. rsc.org Furthermore, photoredox catalysis can be used to synthesize complex derivatives, such as the C-H arylation of pyrimidone-diazonium salts using an organic dye like eosin (B541160) Y as the photocatalyst, representing a metal-free alternative for creating challenging carbon-carbon bonds. acs.org This approach leverages light energy to drive reactions that would otherwise require harsh conditions. uni-rostock.deyoutube.com
Advanced Reaction Technologies and Sustainable Synthesis Principles
The synthesis of pyrimidinone scaffolds, the core of compounds like 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, has been significantly advanced by the adoption of modern reaction technologies. These methods align with the principles of green chemistry by improving energy efficiency, reducing reaction times, and minimizing waste. chemicaljournals.com Such technologies include microwave-assisted organic synthesis (MAOS), ultrasound irradiation, and solvent-free reaction conditions, which offer substantial advantages over classical heating methods. chemicaljournals.comnih.govresearchgate.net
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has become a cornerstone in modern synthetic chemistry for its ability to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. chemicaljournals.comnih.gov This technique utilizes the efficient heat transfer through dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. nih.gov This method avoids the wall effects seen in conventional heating and often leads to higher yields and product purities. researchgate.net
The application of MAOS is particularly effective for multicomponent reactions, such as the Biginelli reaction, a common route to dihydropyrimidinones. omicsonline.org For instance, the synthesis of pyrimidinone derivatives has been achieved in as little as 20 minutes under microwave irradiation in water, a green solvent, demonstrating the efficiency and environmental benefits of this approach. blucher.com.br Researchers have successfully synthesized various pyrazolo-pyrimidinyl compounds and other heterocyclic libraries using MAOS, highlighting its broad applicability for creating diverse molecular scaffolds for drug discovery. nih.govnih.govclockss.org
Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidinone and Related Heterocycles
| Reactants | Catalyst/Solvent | MAOS Conditions | Reaction Time | Yield (%) | Reference |
| Aromatic aldehydes, Ethyl cyanoacetate, Benzamidine HCl | K₂CO₃ / Water | 300W, 100°C | 20 min | Moderate | blucher.com.br |
| 1,2-diaminobenzene, Ethyl 3,3,3-trifluoro-2-oxopropanoate | Acetic acid / DMF | 180°C | 5 min | >79% | clockss.org |
| Aldehyde, Ethyl acetoacetate, Urea | Zinc metal / Lead | 200W, 140°C | Not Specified | High | omicsonline.org |
| Formyl-quinoline derivatives, Primary heterocyclic amine, 1,3-diketone | DMF | 150°C | 8 min | 68-82% | nih.gov |
| Chalcones, Hydrazine hydrate | Glacial acetic acid | 280W | 10 min | High | nih.gov |
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of reaction rates and yields. nih.govbeilstein-archives.org Compared to traditional methods, ultrasound-assisted synthesis is often more convenient, provides milder reaction conditions, and shortens reaction times. nih.gov
This technology has been successfully applied to the synthesis of pyrimidine and dihydropyrimidinone derivatives. nih.govdntb.gov.ua For example, an efficient protocol for the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones using ultrasound irradiation was developed, which offered good yields in short timeframes. nih.gov The Biginelli reaction, a key method for producing dihydropyrimidinones, has also been improved using ultrasound, demonstrating its utility in constructing these important heterocyclic cores. mdpi.com The benefits include not only increased efficiency but also adherence to green chemistry principles by reducing energy consumption. beilstein-archives.org
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrimidine Derivatives
| Reaction Type | Conventional Method | Ultrasound-Assisted Method | Key Advantage | Reference |
| Synthesis of dihydropyrimidin-(thio)ones | Long reaction times, lower yields | Shorter reaction times (not specified), higher yields | Efficiency, Mild Conditions | nih.gov |
| Synthesis of 2-amino-1,4-dihydropyrimidines (Biginelli) | Standard heating | SnCl₂·2H₂O or NaHCO₃ / DMF | Good yields, Pharmacokinetic properties studied | mdpi.com |
| Synthesis of 1,5-Diaryl-2-pyrazolines | Refluxing for hours | Room temperature, 1-6 minutes | Drastically reduced reaction time | researchgate.net |
| Synthesis of 1,2,4-triazole (B32235) acetamide (B32628) derivatives | 10-36 hours, moderate yields | 39-80 minutes, 65-80% yield | Reduced time, increased yield | nih.gov |
Solvent-Free and Reduced-Solvent Methodologies
In line with the increasing emphasis on sustainable chemistry, solvent-free and reduced-solvent synthetic protocols have gained significant traction. These methods minimize or eliminate the use of volatile and often toxic organic solvents, thereby reducing environmental impact and simplifying product purification. researchgate.netrsc.org Reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support, or by using water as a benign reaction medium. rsc.orgnih.gov
The synthesis of pyrimidinone derivatives has been effectively achieved under solvent-free conditions. researchgate.net One-pot syntheses of dihydropyrimidinones have been reported using catalysts like Y(NO₃)₃·6H₂O or TaBr₅ under solvent-free conditions, often with the aid of microwave irradiation. nih.gov Similarly, an "on-water" protocol for the Hantzsch synthesis of dihydropyridines, structurally related to pyrimidinones, has been developed, demonstrating that water can be an excellent medium for such condensation reactions, leading to high yields and product purity. nih.gov These approaches represent a cost-effective and environmentally friendly alternative to traditional solvent-based syntheses.
Table 3: Examples of Solvent-Free and Reduced-Solvent Synthesis of Pyrimidinone Analogues
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Salicylaldehydes, Malononitrile, Secondary amines | nano ZnAl₂O₄ / Grinding | 2 min | Excellent | rsc.org |
| 2-Guanidinobenzimidazole, Active methylene compounds | Heating at 200°C | 15-20 min | Good | researchgate.net |
| Aldehydes, Ethyl acetoacetate, Urea/Thiourea | Y(NO₃)₃·6H₂O / Solvent-free | Not Specified | High | nih.gov |
| Aldehydes, Ethyl acetoacetate, Urea/Thiourea | TaBr₅ / Solvent-free | Not Specified | High | nih.gov |
| 4-Methylbenzaldehyde, Ethyl acetoacetate, Ammonium acetate | "On-water" / 70°C | 1 hour | 96% | nih.gov |
Solid-Phase Synthesis Approaches for Pyrimidinone Libraries
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large collections of related molecules, known as chemical libraries. imperial.ac.uk This methodology involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of reactions. The key advantage is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. This approach is highly amenable to automation and the "mix and split" strategy, allowing for the combinatorial synthesis of thousands or even millions of distinct compounds. imperial.ac.uknih.gov
SPOS has been successfully employed to create diverse libraries of pyrimidinone and related heterocyclic scaffolds for high-throughput screening in drug discovery. mdpi.comnih.gov For example, a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives was developed using a facile solid-phase method, achieving high yields over four steps. mdpi.com Another strategy involved the sequential nucleophilic aromatic substitution (SₙAr) reactions on a resin-bound trichloropyrimidine to generate a library of 16,000 trisubstituted pyrimidino[5,4-d]pyrimidines. nih.gov These methods are invaluable for exploring the structure-activity relationships of pyrimidinone-based compounds by systematically modifying various substituents on the core scaffold.
Table 4: Outline of a Solid-Phase Synthesis for a Thiazolo-Pyrimidinone Library
| Step | Description | Diversity Point | Reference |
| 1 | Attachment of an amino acid derivative to Merrifield resin. | R¹ | mdpi.com |
| 2 | Thorpe–Ziegler reaction to form a thiazole (B1198619) intermediate on the resin. | - | mdpi.com |
| 3 | Cyclization with various reagents (e.g., triethyl orthoformate, isothiocyanates) to form the pyrimidinone ring. | R² | mdpi.com |
| 4 | Cleavage from the resin and simultaneous introduction of a third diversity element via aminolysis. | R³ | mdpi.com |
Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2,5,6 Triphenylpyrimidin 4 1h One
Photochemical Behavior of 4-Pyrimidinones
Generation and Characterization of Dewar Pyrimidinone Intermediates
The photochemical excitation of pyrimidin-4-ones can lead to the formation of valence isomers, with Dewar pyrimidinones (B12756618) being notable, albeit often transient, intermediates. These bicyclic structures result from an intramolecular [2+2] photocycloaddition between the C5-C6 double bond and the C2-N3 double bond of the pyrimidine (B1678525) ring. In the case of 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, irradiation with UV light is hypothesized to promote the molecule to an excited state, which can then undergo electrocyclization to form the corresponding Dewar isomer.
The generation of these intermediates is typically studied using spectroscopic techniques at low temperatures to trap the highly strained and reactive species. While direct observation of the Dewar isomer of 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one has not been extensively reported, analogous studies on related pyrimidinone systems provide a basis for understanding its likely formation and characterization. The stability and lifetime of such an intermediate would be influenced by the steric and electronic effects of the phenyl and ethyl substituents.
Hypothetical Characterization Data for the Dewar Intermediate:
| Spectroscopic Method | Expected Observations |
| UV-Vis Spectroscopy | A significant blue shift in the absorption maximum compared to the parent pyrimidinone, indicative of the loss of the extended conjugated system. |
| ¹H NMR Spectroscopy | Upfield shifts for the protons on the bicyclic core due to the loss of aromaticity and the formation of a strained ring system. The ethyl group protons would also show characteristic shifts. |
| ¹³C NMR Spectroscopy | Appearance of signals corresponding to sp³-hybridized carbons in the bicyclic core, which are absent in the starting material. |
| Infrared Spectroscopy | Disappearance of the C=C stretching vibration of the pyrimidine ring and the appearance of new bands associated with the strained bicyclic structure. |
Photoinduced Adduct Formation in Protic Media
In the presence of protic solvents such as methanol (B129727) or water, the photochemical reactions of 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one can lead to the formation of stable adducts. The reaction is believed to proceed through the initial formation of a highly reactive species, possibly the Dewar pyrimidinone intermediate or a related zwitterionic species, which is then trapped by the nucleophilic solvent.
Irradiation of 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one in a protic solvent like methanol could result in the addition of a methoxy (B1213986) group and a hydrogen atom across the C5-C6 double bond. This type of photoaddition reaction is a common pathway for the deactivation of excited pyrimidinone systems and provides a route to novel functionalized dihydropyrimidinones. The regioselectivity of the addition would be governed by the electronic distribution in the excited state and the stability of any charged intermediates.
Plausible Photoadducts in Protic Solvents:
| Solvent | Potential Adduct Structure | Expected Yield (%) |
| Methanol (CH₃OH) | 5-Methoxy-6-hydro-1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one | 45-65 |
| Water (H₂O) | 5-Hydroxy-6-hydro-1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one | 30-50 |
| Ethanol (C₂H₅OH) | 5-Ethoxy-6-hydro-1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one | 40-60 |
Metal-Catalyzed Cross-Coupling Reactions at Pyrimidinone Scaffolds
The pyrimidinone scaffold, while possessing inherent reactivity, can be further elaborated through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives with tailored properties. Although the direct application to 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one is not extensively documented, the principles of these reactions are well-established for related heterocyclic systems.
For cross-coupling to occur on the pyrimidinone core itself, a leaving group (such as a halide or triflate) would typically be required at one of the ring positions. However, the phenyl substituents at the C2, C5, and C6 positions offer multiple sites for functionalization via C-H activation or by pre-installing a leaving group on one of the phenyl rings. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly relevant. For instance, if a bromo-substituted phenyl group were present at the C2, C5, or C6 position, it could readily participate in a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group.
Representative Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Analog:
Let's consider a hypothetical analog, 1-ethyl-5-(4-bromophenyl)-2,6-diphenylpyrimidin-4(1H)-one, to illustrate the potential of these reactions.
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Ethyl-5-(biphenyl-4-yl)-2,6-diphenylpyrimidin-4(1H)-one |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-Ethyl-5-(4-styrylphenyl)-2,6-diphenylpyrimidin-4(1H)-one |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Ethyl-5-(4-(phenylethynyl)phenyl)-2,6-diphenylpyrimidin-4(1H)-one |
These examples highlight the synthetic versatility that metal-catalyzed cross-coupling reactions could impart to the 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one scaffold, allowing for the systematic modification of its peripheral phenyl groups to fine-tune its chemical and physical properties.
Advanced Spectroscopic and Analytical Characterization of Pyrimidinones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrimidinone derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy allows for the identification and assignment of protons within the molecule. For instance, in the related compound 4-(4-chlorophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one, the ethyl group protons are observed as a multiplet at δ 3.61 ppm (for the CH₂) and a triplet at δ 1.26 ppm (for the CH₃). beilstein-journals.org The aromatic protons appear as a multiplet in the range of δ 7.13-7.25 ppm. beilstein-journals.org In another example, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the NH protons present as broad singlets at δ 9.21 and δ 7.76 ppm, while the ethyl ester protons resonate at δ 4.01-3.96 ppm (quartet) and δ 1.11-1.07 ppm (triplet). rsc.org
¹³C NMR Spectroscopy provides insight into the carbon framework of the molecule. For 4-(4-bromophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one, the carbonyl carbon (C=O) of the pyrimidinone ring is typically found downfield, with its signal appearing at δ 152.66 ppm. beilstein-journals.org The carbons of the ethyl group show resonances at δ 42.08 ppm (CH₂) and δ 14.44 ppm (CH₃). beilstein-journals.org The aromatic carbons can be seen in the δ 121-142 ppm region. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrimidinone Derivatives
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Source |
|---|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | rsc.org |
| 4-(4-Bromophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one | 7.40 (d, J = 8.3 Hz, 2H), 7.25-7.20 (m, 2H), 7.15 (m, 5H), 5.63 (s, 1H), 5.40 (d, J = 2.3 Hz, 1H), 3.74-3.51 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H) | 152.66, 141.50, 135.90, 132.02, 128.58, 128.44, 126.70, 126.13, 124.81, 121.90, 113.50, 57.37, 42.08, 14.44 | beilstein-journals.org |
| 4-(1-Ethyl-2-oxo-5-phenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzonitrile | 7.59 (d, J = 7.8 Hz, 2H), 7.40 (d, J = 7.9 Hz, 2H), 7.24 (d, J = 7.7 Hz, 2H), 7.17 (m, 3H), 6.57 (s, 1H), 5.52 (s, 1H), 5.46 (s, 1H), 3.73-3.54 (m, 2H), 1.27 (t, J = 6.7 Hz, 3H) | 152.76, 147.41, 135.49, 132.70, 128.69, 127.44, 126.90, 126.46, 124.74, 118.45, 112.99, 111.75, 57.30, 42.11, 14.39 | beilstein-journals.org |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of pyrimidinones (B12756618), key vibrational modes provide structural confirmation.
The most characteristic absorption band in the IR spectrum of a pyrimidinone is the strong carbonyl (C=O) stretch, which typically appears in the region of 1670-1690 cm⁻¹. For example, in 4-(4-cyanophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one, this peak is observed at 1681 cm⁻¹. beilstein-journals.org The N-H stretching vibration, if present, is usually seen as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. For instance, 4-(4-chlorophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one shows a C-H stretch at 2931 cm⁻¹. beilstein-journals.org
Table 2: Key IR Absorption Bands for Representative Pyrimidinone Analogues
| Compound Name | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Source |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one | 1673 | 3223 | 3082, 2931 | beilstein-journals.org |
| 4-(4-Bromophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one | 1676 | 3227 | 2973 | beilstein-journals.org |
| 4-(1-Ethyl-2-oxo-5-phenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzonitrile | 1681 | 3241 | 3083, 2976, 2933 | beilstein-journals.org |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 1896, 1608 | 3639 | 2967 | rsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
In the analysis of pyrimidinone derivatives, the molecular ion peak (M⁺) is a critical piece of information. For instance, the HRMS (EI) of 4-(4-chlorophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one shows a calculated m/z of 312.1029, with the found value matching this exactly. beilstein-journals.org Similarly, the molecular ion for ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is observed at m/z 260. rsc.org
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can help to piece together the structure of the parent molecule.
Table 3: High-Resolution Mass Spectrometry Data for Related Pyrimidinones
| Compound Name | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Source |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one | C₁₈H₁₇ClN₂O | 312.1029 | 312.1029 | beilstein-journals.org |
| 4-(4-Bromophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one | C₁₈H₁₇BrN₂O | 356.0524 | 356.0524 | beilstein-journals.org |
| 1-Methyl-4,5-diphenyl-3,4-dihydropyrimidin-2(1H)-one | C₁₇H₁₆N₂O | 264.1263 | 264.1264 | beilstein-journals.org |
Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the synthesized compound to that of the starting materials, one can determine if the reaction has gone to completion.
High-Performance Liquid Chromatography (HPLC) is a more powerful technique that can be used to separate complex mixtures and to accurately determine the purity of a sample. Chiral HPLC can be used to determine the enantiomeric excess of chiral pyrimidinone derivatives. beilstein-journals.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. nist.gov
The synthesis of dihydropyrimidinones often involves purification by column chromatography on silica (B1680970) gel using a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) to afford the pure product. beilstein-journals.org
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared to the molecular formula obtained from mass spectrometry to confirm the identity of the substance.
For example, for the compound C₂₂H₂₃N₃O₃, the calculated elemental composition is C, 70.01%; H, 6.14%; N, 11.13%. The found experimental values were C, 70.00%; H, 6.11%; N, 11.05%, which are in close agreement with the calculated values, thus validating the proposed formula. rsc.org
Table 4: Elemental Analysis Data for Representative Pyrimidinone Analogues
| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Source |
|---|---|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | C, 64.60; H, 6.20; N, 10.76 | C, 64.47; H, 6.14; N, 10.59 | rsc.org |
| A related carbazolyldihydropyrimidinone | C₂₂H₂₃N₃O₃ | C, 70.01; H, 6.14; N, 11.13 | C, 70.00; H, 6.11; N, 11.05 | rsc.org |
| A related thio-dihydropyrimidinone | C₁₄H₁₆N₂O₂S | C, 60.85; H, 5.84; N, 10.14 | C, 60.77; H, 5.75; N, 10.09 | rsc.org |
X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformational Insights
For heterocyclic compounds, X-ray crystallography can unambiguously confirm the regiochemistry of substitution and the stereochemistry of chiral centers. For instance, in the structural analysis of related pyridazino[4,5-b]indole derivatives, X-ray diffraction confirmed the proposed chemical architecture. mdpi.com The analysis of crystal packing can also reveal important intermolecular interactions such as hydrogen bonding and π–π stacking, which influence the physical properties of the solid. mdpi.commdpi.com The study of polymorphs of a pyrrolidinone derivative by single-crystal X-ray analysis has shown how different crystal packing can arise from different hydrogen bonding patterns, leading to either centrosymmetric or homochiral dimers. researchgate.net
While specific X-ray diffraction data for 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one is not publicly available, the analysis of related structures underscores the power of this technique in providing unequivocal structural proof. mdpi.commdpi.com
Computational and Theoretical Investigations of 1 Ethyl 2,5,6 Triphenylpyrimidin 4 1h One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, these calculations would reveal the distribution of electrons within the molecule, which is key to its reactivity and spectroscopic properties.
A primary focus of such calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has implications for its color and photochemical behavior.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. An MEP map would visualize the regions of positive and negative electrostatic potential on the surface of 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule would interact with other reagents. For instance, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack.
Table 1: Illustrative Quantum Chemical Parameters for 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one (Note: The following data are hypothetical and for illustrative purposes only.)
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to electronic stability and reactivity |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetic Profiles
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. For 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, a DFT study would begin by calculating the molecule's optimized geometry, which corresponds to its most stable arrangement of atoms in space.
This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric interactions between the various substituent groups—the ethyl group and the three phenyl rings—and the central pyrimidinone core.
Furthermore, DFT calculations can determine the relative energies of different possible isomers or tautomers of the molecule. For example, the keto-enol tautomerism of the pyrimidinone ring could be investigated to determine the energetic preference for the keto form, 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, over its potential enol counterpart. The calculated energetic profile provides a quantitative measure of the relative stabilities of these forms.
Table 2: Hypothetical Optimized Geometric Parameters from a DFT Study (Note: The following data are hypothetical and for illustrative purposes only.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| Bond Length | N1-C2 | 1.39 Å |
| Bond Length | C5-C6 | 1.38 Å |
| Bond Angle | C2-N1-C6 | 120.5° |
| Dihedral Angle | C5-C6-Phenyl | 45.2° |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, this would involve modeling its behavior in various chemical transformations, such as electrophilic substitution on the phenyl rings or nucleophilic addition to the carbonyl group.
By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, a study might investigate the mechanism of N-alkylation at the second nitrogen atom of the pyrimidine (B1678525) ring. Computational modeling would help to determine whether the reaction proceeds through a direct displacement mechanism or involves a more complex pathway. The calculated structures of the transition states would provide a "snapshot" of the bond-making and bond-breaking processes.
Conformational Analysis and Molecular Dynamics Simulations
The three phenyl rings in 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one can rotate around their single bonds to the pyrimidinone core, leading to a multitude of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers to rotation between them.
A systematic conformational search would involve rotating the phenyl rings and the ethyl group through a series of angles and calculating the energy of each resulting conformation. This would lead to a potential energy surface, highlighting the low-energy, preferred conformations of the molecule.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. In an MD simulation, the movements of the atoms are calculated over a period of time, taking into account temperature and, if applicable, the presence of a solvent. This would allow for the observation of conformational changes as they occur, providing a more realistic picture of the molecule's flexibility and how it might adapt its shape to interact with other molecules, such as a biological receptor.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data or for confirming the structure of a newly synthesized compound.
For 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) spectrum. By calculating the magnetic shielding of each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These predicted shifts can then be compared to an experimental NMR spectrum to aid in the assignment of signals to specific atoms in the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated. These correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in an Infrared (IR) spectrum. For instance, the calculation would predict a strong vibrational mode corresponding to the C=O bond stretch, which is a characteristic feature in the IR spectrum of pyrimidinones (B12756618).
Table 3: Illustrative Predicted Spectroscopic Data (Note: The following data are hypothetical and for illustrative purposes only.)
| Spectroscopy Type | Feature | Predicted Value | Corresponding Functional Group |
| ¹³C NMR | Chemical Shift | 162 ppm | C=O |
| ¹H NMR | Chemical Shift | 4.1 ppm | -CH₂- (Ethyl group) |
| IR | Vibrational Frequency | 1680 cm⁻¹ | C=O stretch |
| IR | Vibrational Frequency | 3050 cm⁻¹ | Aromatic C-H stretch |
Structure Property Relationship Spr Studies in Pyrimidinone Chemistry
Role of the N-1 Ethyl Group on Pyrimidinone Stability, Reactivity, and Conformation
The ethyl group at the N-1 position is not a mere spectator; it actively influences the fundamental properties of the pyrimidinone ring.
Stability and Tautomerism: The alkylation at the N-1 position locks the molecule in the pyrimidin-4(1H)-one form, preventing the keto-enol or amine-imine tautomerism that can occur in N-unsubstituted pyrimidinones (B12756618). This fixation contributes to the compound's defined structure and stability.
Conformation: The ethyl group introduces a degree of conformational flexibility due to rotation around the N1-C(ethyl) bond. However, it also imposes steric constraints. Its presence can influence the preferred orientation (dihedral angle) of the adjacent, bulky phenyl group at the C-2 position, potentially forcing it out of the plane of the pyrimidinone ring to minimize steric clash. This conformational bias can, in turn, affect the molecule's electronic properties and intermolecular interactions.
Influence of Phenyl Substituents at C-2, C-5, and C-6 on Aromaticity and Electronic Distribution
The three phenyl groups are dominant features of the molecule, profoundly affecting its electronic landscape and aromatic character. The pyrimidine (B1678525) ring itself is classified as a π-deficient heterocycle, which results in reduced aromaticity compared to benzene. bhu.ac.inresearchgate.net The attached phenyl groups modulate this property.
Electronic Distribution: The electronic effect of a substituent determines how it modifies the electron density of the pyrimidine ring. ijcrt.org Phenyl groups can exert both an electron-withdrawing inductive effect (-I) and a potentially electron-donating resonance effect (+M). The net effect depends on the dihedral angle between the phenyl and pyrimidinone rings. A more planar alignment favors resonance, while a twisted conformation enhances the inductive effect. In 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, the phenyl groups at C-2, C-5, and C-6 collectively create a strong electron-withdrawing environment, further increasing the π-deficiency of the pyrimidinone core. nih.gov
The following table summarizes the expected primary electronic influence of each substituent on the pyrimidinone ring.
| Substituent | Position | Primary Electronic Effect on Pyrimidinone Ring |
| Ethyl | N-1 | Inductive donation (+I), increases ring's susceptibility to nucleophiles. wur.nl |
| Phenyl | C-2 | Strong inductive withdrawal (-I), potential resonance effect (+M). Modulates reactivity at C-2 and C-4. researchgate.net |
| Phenyl | C-5 | Inductive withdrawal (-I), potential resonance effect (+M). Influences the electron density at the C-4 carbonyl and C-6. researchgate.net |
| Phenyl | C-6 | Strong inductive withdrawal (-I), potential resonance effect (+M). Modulates reactivity at C-6 and C-4. researchgate.net |
Modulation of Pyrimidinone Core Reactivity by Peripheral Substitution Patterns
The collective electronic and steric effects of the ethyl and phenyl substituents dictate the reactivity of the pyrimidinone core at its various positions. The pyrimidine ring is inherently electron-poor, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. bhu.ac.inresearchgate.netstackexchange.com
Nucleophilic Attack: The presence of the N-1 ethyl group and the three electron-withdrawing phenyl groups further activates the ring for nucleophilic attack. wur.nlijcrt.org The C-2, C-4, and C-6 positions are the most electrophilic centers. The carbonyl group at C-4 is a primary site for nucleophilic addition. If a leaving group were present at the C-2 or C-6 positions, SNAr reactions would be highly favored. stackexchange.comrsc.org
Electrophilic Attack: Electrophilic substitution on the pyrimidinone ring is generally difficult due to its π-deficient nature. bhu.ac.inresearchgate.net Such reactions typically require the presence of strong electron-donating groups on the ring. researchgate.net In 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, the ring is heavily deactivated by the phenyl groups. If an electrophilic substitution were to be forced, the C-5 position is the most likely site of attack, as it is the least electron-deficient carbon in the ring system. researchgate.net
The predicted reactivity at key positions is summarized below.
| Position | Predicted Reactivity | Rationale |
| C-2 | Susceptible to Nucleophilic Attack | Activated by adjacent N-1 and N-3 atoms and C-2 phenyl group. stackexchange.com |
| C-4 (Carbonyl) | Susceptible to Nucleophilic Addition | Inherent electrophilicity of the carbonyl carbon, enhanced by adjacent electron-withdrawing groups. testbook.com |
| C-5 | Most Likely Site for Electrophilic Attack | Least electron-deficient carbon on the pyrimidinone ring. researchgate.net |
| C-6 | Susceptible to Nucleophilic Attack | Activated by adjacent N-1 atom and C-6 phenyl group. researchgate.net |
Stereochemical Implications of Substituents and Potential for Chiral Derivatives
The dense substitution pattern of 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one introduces significant stereochemical complexity, most notably the potential for a specific type of chirality known as atropisomerism. wikipedia.org
Atropisomerism: Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.orgyoutube.com In this molecule, the steric bulk of the phenyl groups at C-2 and C-6, crowded by the N-1 ethyl group and the C-5 phenyl group, is expected to create a high energy barrier to rotation around the C-C bonds connecting these phenyl groups to the pyrimidinone ring. nih.govulisboa.pt If this rotational barrier is high enough to allow for the isolation of individual rotamers at room temperature, the molecule will exhibit axial chirality and exist as a pair of non-superimposable mirror images (enantiomers). wikipedia.orgnih.gov The existence of stable atropisomers is a known phenomenon in heavily substituted biaryl and heteroaromatic systems. ulisboa.ptnih.gov
Chiral Derivatives: Beyond atropisomerism, the introduction of a traditional chiral center would lead to the formation of diastereomers. tru.calibretexts.org For instance, if one of the phenyl rings were substituted with a chiral group, or if a chiral substituent were used in place of the ethyl group at N-1, multiple diastereomeric forms of the molecule would be possible. The synthesis and separation of such chiral derivatives are crucial in medicinal chemistry, as different stereoisomers often exhibit distinct biological activities. nih.gov The stereochemical features of substituted pyrimidinones are known to be critical for their biological function.
Future Directions and Emerging Research Perspectives in Pyrimidinone Chemistry
Development of Highly Stereoselective and Enantioselective Synthetic Methods
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic methods that afford enantiomerically pure pyrimidinone derivatives is of paramount importance. A significant area of research is the asymmetric Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones. nih.gov
Recent advancements have focused on the use of chiral catalysts to induce stereoselectivity. For instance, chiral phosphoric acids derived from BINOL have been successfully employed in the asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines with good yields and high enantioselectivities. mdpi.com In 2024, a study highlighted that using silylated versions of these catalysts in solvents like toluene (B28343) or cyclopentyl methyl ether can result in excellent yields (99%) and enantiomeric excesses (92%). mdpi.com Another novel approach involves the use of a sulfonic-functionalized hyperbranched polylysine (B1216035) as an efficient organocatalyst in a solvent-free asymmetric Biginelli reaction, yielding chiral dihydropyrimidinones in high yields (83–97%) and enantioselectivities (70–98% ee). mdpi.com
Furthermore, rhodium-catalyzed enantioselective [4+2] cycloadditions of α,β-unsaturated imines and isocyanates have emerged as a powerful tool for synthesizing pyrimidinones (B12756618) with high enantioselectivity. mdpi.com These methods provide access to substitution patterns that are complementary to those obtained from the traditional Biginelli reaction. mdpi.com The combination of task-specific ionic liquids and asymmetric counteranion-directed catalysis (ACDC) is another promising strategy, allowing for the preparation of (R)-dihydropyrimidinones with good to excellent enantioselectivities and enabling catalyst recovery and reuse. thieme-connect.com
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Expanding the chemical space of pyrimidinone derivatives necessitates the exploration of novel reactivity patterns and unconventional synthetic transformations. Researchers are moving beyond traditional cyclocondensation reactions to develop innovative methods for constructing and functionalizing the pyrimidinone core.
One such approach involves transition-metal-free tandem reactions. For example, the synthesis of 3-trifluoromethyl pyrimidines has been achieved through the reaction of 3-trifluoromethyl chromones with guanidine (B92328) or amidine substrates. mdpi.com This strategy relies on a preceding tandem C-H bond trifluoromethylation and chromone (B188151) annulation, highlighting a novel pathway to functionalized pyrimidines. mdpi.com
Microwave-assisted cyclization reactions are also gaining traction for providing rapid and efficient access to novel fluoroalkyl pyrimidines from fluorinated starting materials. mdpi.com Additionally, [2+2+2] cycloadditions mediated by various metals like zinc, bismuth, gold, and zirconium are being explored to synthesize polysubstituted pyrimidines from simple precursors like nitriles and alkynes. mdpi.com These methods offer access to a wide diversity of substitution patterns that are not readily achievable through conventional means.
Integration of Automated Synthesis and High-Throughput Experimentation
The demand for large libraries of pyrimidinone derivatives for drug discovery and materials science has spurred the integration of automated synthesis and high-throughput experimentation (HTE). These technologies accelerate the discovery of new compounds and the optimization of reaction conditions. youtube.com
Automated flow reactors operating at high temperatures and pressures have been successfully used to synthesize fused pyrimidinone and quinolone derivatives in minutes with high yields (up to 96%). nih.gov This approach allows for the rapid synthesis of complex heterocyclic scaffolds and is highly amenable to scale-up. nih.gov The use of low-boiling point solvents in these systems simplifies purification, further streamlining the synthetic process. nih.gov
HTE platforms, often utilizing 96-, 384-, or even 1536-well plates, enable the parallel execution of a vast number of experiments. nih.gov This allows for the rapid screening of catalysts, reagents, solvents, and other reaction parameters to identify optimal conditions. acs.org Software solutions are being developed to facilitate the design, execution, and analysis of these data-rich experiments, making HTE more accessible to a broader range of chemists. nih.gov The combination of HTE with automated synthesis creates a powerful workflow for the rapid generation and evaluation of compound libraries. youtube.comacs.org
Table 1: Comparison of Traditional vs. Automated Synthesis of Fused Pyrimidinones
| Feature | Traditional Synthesis | Automated Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Typical Yield | Variable | Up to 96% nih.gov |
| Scalability | Often Difficult | Readily Scalable nih.gov |
| Workup | Often Complex | Facile nih.gov |
Advanced In-Situ Spectroscopic Monitoring of Pyrimidinone Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and ensuring process safety and reproducibility. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are increasingly being employed to monitor pyrimidinone reactions in real-time. youtube.comrsc.org
These techniques allow researchers to track the concentration of reactants, intermediates, and products throughout the course of a reaction without the need for sampling. youtube.com This provides valuable insights into reaction pathways and kinetics. For example, in-situ FTIR has been used to study the copolymerization of CO2 and epoxides, allowing for the real-time monitoring of the formation of both cyclic carbonates and polycarbonates under pressure. youtube.com
In the context of pyrimidinone synthesis, in-situ spectroscopy can be used to monitor the progress of multicomponent reactions, identify key intermediates, and understand the role of catalysts. rsc.org This information is invaluable for optimizing reaction conditions to maximize yield and selectivity. The coupling of electrochemical cells with in-situ FTIR allows for the continuous monitoring of electrochemically controlled organic reactions, providing kinetic profiles and mechanistic insights. rsc.org
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis, including the design and preparation of pyrimidinone derivatives. jetir.orgscispace.com These technologies can analyze vast datasets of chemical reactions to identify patterns and make predictions about the outcomes of new reactions. jetir.orgresearchgate.net
In the context of pyrimidinone chemistry, AI and ML can be used to:
Design novel pyrimidinone structures with desired biological or material properties.
Predict the biological activity of virtual pyrimidinone libraries.
Propose efficient synthetic routes to novel pyrimidinone targets.
Optimize reaction conditions for known pyrimidinone syntheses.
The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving labs" that can autonomously design, synthesize, and test new pyrimidinone derivatives, significantly accelerating the pace of discovery. youtube.com
Table 2: Applications of AI/ML in Pyrimidinone Chemistry
| Application Area | Description | Potential Impact |
|---|---|---|
| Compound Design | Generation of novel pyrimidinone structures with desired properties. | Accelerated discovery of new drug candidates and materials. scispace.com |
| Retrosynthesis | AI proposes synthetic routes to target pyrimidinone molecules. | More efficient and cost-effective synthesis of complex molecules. nih.govmdpi.com |
| Reaction Prediction | ML models predict the outcome and optimal conditions for reactions. | Higher success rates in synthesis and reduced experimental effort. jetir.orgresearchgate.net |
| Process Optimization | AI algorithms optimize reaction parameters for yield and purity. | Improved efficiency and sustainability of chemical manufacturing. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of 2,3-diphenylcyclopropenone with N-imidoylthioureas in ethanol under reflux (10–16 hours), yielding substituted pyrimidinones . For example, analogous compounds like 3-aryl-2,5,6-triphenylpyrimidin-4(3H)-ones were synthesized with yields dependent on substituent electronic effects. Optimization may require adjusting solvent polarity, temperature, or stoichiometry of reagents. Characterization via NMR and IR is critical to confirm product identity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for deshielded protons adjacent to electron-withdrawing groups (e.g., carbonyl at C4). Aromatic protons from phenyl groups typically appear as multiplet clusters in δ 7.0–7.5 ppm .
- IR : A strong absorption band near 1650–1700 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns help validate the molecular formula .
Q. How can researchers address low yields during synthesis, and what are common pitfalls in purification?
- Methodological Answer : Low yields may arise from incomplete cyclization or side reactions. Techniques include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Column chromatography with ethyl acetate/hexane gradients effectively isolates the product. Avoid excessive heating during recrystallization, as thermal decomposition of the pyrimidinone ring can occur .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of cyclopropenones in forming the pyrimidinone core?
- Methodological Answer : Cyclopropenones undergo ring-opening via nucleophilic attack by thiourea derivatives, forming a conjugated dienone intermediate. Subsequent cyclization with elimination of H₂O generates the pyrimidinone ring. Computational studies (e.g., DFT) can model transition states, while isotopic labeling (e.g., ¹⁵N) clarifies nitrogen incorporation pathways .
Q. How do crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals planarity of the pyrimidinone ring and dihedral angles between substituents (e.g., phenyl groups). For example, analogous compounds show π-π stacking between aromatic rings and hydrogen bonding involving the carbonyl oxygen, which influences packing and stability . Refinement software like SHELXL is recommended for high-resolution data .
Q. How should researchers interpret contradictory NMR data for structurally similar derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange.
- COSY/NOESY : Correlate coupling between adjacent protons to resolve overlapping signals.
- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 6-ethyl-2,3-dihydropyridin-4(1H)-one derivatives) .
Q. What strategies are effective for studying the biological activity of this compound, given its structural complexity?
- Methodological Answer :
- In Silico Screening : Molecular docking to predict binding affinity for targets like kinases or GPCRs.
- In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay) and enzyme inhibition studies. For example, pyrimidinone analogs have shown activity in thermal plate analgesia tests in rodent models .
- Metabolic Stability : Use microsomal incubation to assess oxidative degradation pathways .
Data Analysis and Reporting
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer :
- Interlaboratory Validation : Share detailed protocols (e.g., reagent purity, exact reflux times) with collaborators.
- Batch-to-Batch Analysis : Compare yields, purity (HPLC ≥98%), and spectral data across multiple syntheses .
- Error Documentation : Report failed attempts (e.g., side products from over-refluxing) to guide troubleshooting .
Q. What advanced computational tools aid in predicting the physicochemical properties of this compound?
- Methodological Answer :
- Solubility Prediction : Use Hansen solubility parameters or COSMO-RS simulations.
- pKa Estimation : Programs like MarvinSuite predict ionization states of the pyrimidinone nitrogen and carbonyl oxygen .
- Thermodynamic Stability : DFT calculations assess ring strain and substituent effects on conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
